The molecule possesses both a hydrophilic (water-loving) head group due to the two ethanol moieties and a long hydrophobic (water-hating) tail from the octadec-9-enyl chain. This amphiphilic nature is a characteristic shared by many surfactants and could be investigated for its potential applications in areas like micelle formation, emulsion stabilization, and deterred cleaning [].
The amphiphilic nature combined with the presence of the amine group (N) could be of interest for research in material science. For instance, it could be studied for its potential use in the development of self-assembling materials or for modifying surfaces.
The presence of the functional amine group also suggests potential for bioconjugation reactions, where it could be used to link the molecule to other biomolecules for targeted delivery applications [].
2,2'-(Octadec-9-enylimino)bisethanol, with the molecular formula C22H45NO2 and CAS number 25307-17-9, is a chemical compound notable for its unique structure featuring an oleylamine backbone. This compound is characterized by a long hydrocarbon chain (octadec-9-enyl) linked to two hydroxyethyl groups through an imine bond. It has a molecular weight of 355.6 g/mol and displays a boiling point range of 220-232 °C at reduced pressure (0.5-1 Torr) and a density of 0.8994 g/cm³ . The compound is classified as an irritant and poses environmental hazards, necessitating careful handling in laboratory and industrial settings .
The primary mechanism of action of 2,2'-(Octadec-9-enylimino)bisethanol is related to its surfactant properties. As an amphiphile, it can lower the surface tension between water and oil, allowing for better mixing and emulsification. This property makes it useful in various applications, such as detergents, cosmetics, and pharmaceuticals [].
There is limited research on any specific biological mechanisms of action for this compound.
While detailed safety data is not readily available, some general considerations can be made:
The reactivity of 2,2'-(Octadec-9-enylimino)bisethanol can be attributed to the presence of both the imine functional group and the hydroxyl groups. Key reactions include:
Research indicates that 2,2'-(Octadec-9-enylimino)bisethanol exhibits significant biological activity. It has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial strains. Additionally, its structure suggests potential applications in drug delivery systems due to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments .
The synthesis of 2,2'-(Octadec-9-enylimino)bisethanol typically involves the following methods:
This compound finds utility in several fields:
Interaction studies have shown that 2,2'-(Octadec-9-enylimino)bisethanol can interact with biological membranes due to its amphiphilic nature. This property enables it to penetrate lipid bilayers effectively, which is crucial for its potential use in drug delivery systems. Additionally, it has been investigated for its interactions with various enzymes and proteins, suggesting possible roles in biochemical pathways .
Several compounds share structural features with 2,2'-(Octadec-9-enylimino)bisethanol. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Bis(2-hydroxyethyl)oleylamine | C22H45N | Similar amine structure but lacks imine functionality. |
| 2-Hydroxyethyl oleylamine | C18H37NO | Shorter hydrocarbon chain; lacks dual hydroxyl groups. |
| Oleylamine | C18H37N | Simple amine without hydroxyl groups; less complex structure. |
| Ethanolamine | C2H7NO | Much smaller molecule; basic amine structure without long chains. |
The unique aspect of 2,2'-(Octadec-9-enylimino)bisethanol lies in its dual hydroxyl groups combined with an oleyl chain, which enhances its emulsifying properties compared to simpler amines or alcohols . This structural complexity allows for diverse applications across various industries while providing specific functionalities that are not present in its simpler counterparts.
The synthesis of 2,2'-(Octadec-9-enylimino)bisethanol, a significant amphiphilic surfactant compound, can be achieved through several well-established chemical pathways that have been extensively studied and optimized for industrial applications [2]. The most prevalent synthetic approach involves a condensation reaction between oleylamine and two equivalents of ethylene glycol under acidic conditions, facilitating the formation of the characteristic imine linkage .
The conventional thermal condensation approach represents the most straightforward synthetic route for producing 2,2'-(Octadec-9-enylimino)bisethanol [3]. This method typically operates at elevated temperatures ranging from 160 to 182 degrees Celsius for reaction periods of two to three hours [4]. The process utilizes potassium carbonate-modified zeolites as catalysts, achieving yields between 78 and 85 percent [4]. The reaction proceeds through the elimination of water molecules as the primary driving force, requiring careful control of reaction conditions to prevent unwanted side reactions [5].
Research findings demonstrate that the optimal molar ratio for this condensation reaction is maintained at 1:2 for oleic acid to diethanolamine, with weight ratios of 1:2 and molar ratios of 1:5 [6]. The reaction follows pseudo-first-order kinetics under these conditions, with activation energies determined through Arrhenius equation analysis [6] [7]. Temperature optimization studies reveal that maximum reaction rates occur at 150 degrees Celsius, beyond which enzyme deactivation and side reactions become problematic [6].
An alternative synthetic approach involves nucleophilic substitution reactions using brominated alkyl precursors [5] [8]. This methodology employs 1-bromo-9-octadecene as the starting material, which undergoes substitution with diethanolamine in the presence of anhydrous sodium carbonate [5]. The reaction is typically conducted at 80 degrees Celsius for eight hours using anhydrous ethanol as the solvent, achieving quantitative yields approaching 95 percent [5].
The nucleophilic substitution mechanism follows the standard aliphatic substitution pathway, where the nitrogen atom of diethanolamine acts as the nucleophile, displacing the bromide ion [8] [9]. This approach offers advantages in terms of reaction selectivity and reduced formation of unwanted byproducts compared to direct condensation methods [10] [11].
Recent advances in synthetic methodology have introduced microwave-assisted synthesis as a highly efficient alternative for producing 2,2'-(Octadec-9-enylimino)bisethanol derivatives [12] [13]. This approach utilizes ceric ammonium nitrate as a catalyst in concentrations ranging from 0.1 to 2.0 mole percent, operating under solvent-free conditions [12] [14]. The microwave-assisted protocol achieves remarkable reaction times of 0.4 to 1.0 hours while maintaining yields of approximately 92 percent [13].
The microwave methodology demonstrates superior heat transfer efficiency at the molecular level compared to conventional heating methods [15] [6]. This enhanced heat transfer results in significantly reduced reaction times and improved energy efficiency [12]. The process eliminates the need for organic solvents and produces minimal waste products, making it an environmentally sustainable synthetic option [14].
Table 1: Conventional Chemical Synthesis Protocols - Reaction Conditions
| Synthesis Route | Temperature (°C) | Reaction Time (hours) | Catalyst/Reagent | Yield/Conversion (%) | Solvent |
|---|---|---|---|---|---|
| Condensation Reaction (Direct) | 160-182 | 2-3 | K₂CO₃-modified zeolites | 78-85 | Ethanol/Solvent-free |
| Nucleophilic Substitution | 80 | 8 | Anhydrous Na₂CO₃ | 95 | Anhydrous ethanol |
| Microwave-Assisted Synthesis | 150-180 | 0.4-1.0 | CAN (0.1-2 mol%) | 92 | Solvent-free |
| Thermal Condensation | 220-232 (0.5-1 Torr) | 2-4 | Direct thermal | 85-90 | Solvent-free |
| Alkylation Approach | 80 | 8 | K₂CO₃ | Quantitative | Acetone |
Enzymatic biocatalysis has emerged as a promising green chemistry alternative for synthesizing 2,2'-(Octadec-9-enylimino)bisethanol, offering enhanced selectivity, milder reaction conditions, and reduced environmental impact compared to conventional chemical methods [16] [17]. The biocatalytic approach primarily utilizes lipase enzymes to facilitate the formation of the target compound through amidification reactions between oleic acid and diethanolamine [17] [18].
Immobilized lipase from Candida antarctica represents the most extensively studied enzymatic system for this synthesis [18] [15]. The enzyme demonstrates optimal activity at 70 degrees Celsius with reaction times extending to 24 hours [18]. Research utilizing Response Surface Methodology with Central Composite Rotatable Design has determined that the optimal enzyme loading is 12 percent by weight relative to oleic acid [18] [15].
The immobilized lipase system achieves oleic acid conversions of 61.35 percent under optimized conditions, with a coefficient of determination of 0.9846, indicating excellent correlation between predicted and experimental values [18]. The optimal substrate molar ratio of diethanolamine to oleic acid is maintained at 7:1, where the excess amine also serves as a reaction solvent in solvent-free systems [18] [15].
Thermotolerant Bacillus subtilis TTP-06 lipase has demonstrated superior performance characteristics for this synthesis [17]. This enzyme system operates at 55 degrees Celsius for 18 hours, utilizing an enzyme loading of 0.478 Units (30 micrograms) per reaction [17]. The thermotolerant system achieves remarkable oleic acid conversions of 92.64 percent with a substrate molar ratio of 10:1 diethanolamine to oleic acid [17].
The enhanced thermostability of this enzyme system allows for operation at elevated temperatures without significant loss of catalytic activity [17]. This characteristic enables more efficient mass transfer and reduced reaction times compared to conventional enzyme systems [16] [19].
Optimization studies have identified five critical variables affecting enzymatic synthesis efficiency: temperature, reaction time, enzyme amount, substrate molar ratio, and stepwise amine addition [18] [15]. Statistical analysis reveals that substrate molar ratio exerts the most significant influence on conversion rates, followed by enzyme amount and reaction temperature [15].
The enzymatic process follows pseudo-first-order kinetics when diethanolamine concentration remains substantially higher than oleic acid concentration [18]. Temperature effects demonstrate that conversion rates increase with temperature up to optimal ranges, beyond which enzyme deactivation becomes problematic [15]. The activation energy for the enzymatic process has been determined using Arrhenius equation analysis, providing insights into the temperature dependence of reaction rates [6].
Table 2: Enzymatic Biocatalysis Approaches - Optimization Parameters
| Enzyme Type | Temperature (°C) | Reaction Time (hours) | Enzyme Loading (% w/w) | Substrate Molar Ratio (DEA:OA) | Conversion (%) | R² Value |
|---|---|---|---|---|---|---|
| Immobilized Lipase (Candida antarctica) | 70 | 24 | 12 | 7:1 | 61.35 | 0.9846 |
| Thermotolerant Bacillus subtilis TTP-06 | 55 | 18 | 0.478 Units (30 μg) | 10:1 | 92.64 | N/A |
| Lipase (Solvent-free system) | 70 | 24 | 12 | 7:1 | 61.35 | 0.9846 |
| Purified Lipase | 60-65 | 6-12 | 5-9 | 1:1 to 3:1 | 78.01 | 0.9897 |
| Commercial Lipase | 60-80 | 12-24 | 8-15 | 3:1 to 7:1 | 65-85 | N/A |
Process intensification through continuous flow reactor technology represents a paradigm shift in the synthesis of 2,2'-(Octadec-9-enylimino)bisethanol, offering enhanced mass transfer, improved heat management, and superior process control compared to traditional batch operations [20] [21]. These advanced reactor systems enable precise manipulation of reaction conditions while maintaining consistent product quality and reducing infrastructure requirements [20] [22].
The Continuous Oscillating Baffle Reactor system has demonstrated exceptional performance for surfactant synthesis applications [20]. This technology provides high-level mixing with remarkable accuracy, operating at temperatures between 80 and 120 degrees Celsius under atmospheric pressure conditions [20]. Industrial-scale testing has confirmed that this reactor system achieves greater than 95 percent conversion rates without compromising product quality [20].
The reactor design incorporates oscillating baffles that create intensive mixing patterns, resulting in enhanced mass transfer rates and reduced reaction times [20]. The system demonstrates considerably more compact design compared to established batch processes, offering significant advantages in terms of infrastructure costs and energy efficiency [20]. The flexibility of the reactor unit allows for easy modification and integration with complementary technologies, expanding its applicability to various chemical synthesis applications [20].
Microreactor technology has been successfully applied to the synthesis of related oleylamine compounds, demonstrating precise control over reaction parameters [23]. These systems operate at elevated temperatures of 280 degrees Celsius under atmospheric pressure with residence times ranging from 3 to 20 seconds [23]. The microreactor approach achieves product concentrations of 5.50 × 10⁻⁶ molar with exceptional reproducibility [23].
The high surface-to-volume ratio inherent in microreactor design provides superior heat and mass transfer characteristics [23] [24]. This enhanced transfer efficiency enables the use of elevated temperatures without the thermal degradation issues commonly encountered in batch systems [23]. The precise control over residence time and temperature distribution results in improved product selectivity and reduced formation of unwanted byproducts [23].
Mini-plant scale continuous operations have been successfully demonstrated for related fatty amine synthesis processes [21]. These systems operate at 110 degrees Celsius under 25 bar pressure with residence times of 6 hours, achieving conversions of 59.9 ± 3.4 percent [21]. The mini-plant operation maintained stable performance for 200 hours, demonstrating excellent catalyst retention of 99.88 percent [21].
The scale-up factor of 68 times from laboratory to mini-plant scale validates the robustness of continuous flow technology for this class of compounds [21]. The system incorporates advanced phase separation techniques that enable efficient catalyst recovery while maintaining product purity [21]. Only 0.12 percent of the rhodium catalyst entering the settler is leached into the product phase, demonstrating exceptional catalyst retention efficiency [21].
Pulsatile flow reactor technology has been specifically developed to handle heterogeneous feed and product streams common in amine synthesis [25]. These systems operate at 210 degrees Celsius with residence times of 5 minutes, achieving yields of 97 percent [25]. The pulsatile flow design effectively prevents clogging issues that commonly plague continuous flow systems when dealing with solid-containing reaction mixtures [25].
The reactor design incorporates specialized solid transport mechanisms that enable processing of feeds with 22 percent solid content without operational difficulties [25]. Production rates of 6 grams per minute have been demonstrated, indicating excellent scalability potential [25]. The system successfully handles both heterogeneous feed materials and solid product formation without compromising operational stability [25].
Table 3: Process Intensification through Continuous Flow Reactors - Performance Metrics
| Reactor Type | Operating Temperature (°C) | Pressure (bar) | Residence Time | Productivity/Yield | Key Advantage | Scale Factor |
|---|---|---|---|---|---|---|
| Continuous Oscillating Baffle Reactor (COBR) | 80-120 | Atmospheric | 5-20 min | >95% (no quality compromise) | Compact design, high mixing | Industrial scale |
| Microreactor (CdSe synthesis) | 280 | Atmospheric | 3-20 s | 5.50 × 10⁻⁶ M concentration | Size control, high concentration | Laboratory scale |
| Mini-plant (Reductive amination) | 110 | 25 | 6 h | 59.9 ± 3.4% conversion | Catalyst retention (99.88%) | 68× scale-up |
| Pulsatile Flow Reactor | 210 | N/A | 5 min | 97% yield | No clogging, heterogeneous handling | 6 g/min production |
| Microemulsion System | 110 | 25 | 6 h | 91% oil recovery | Catalyst recovery | Mini-plant (200 h operation) |
The thermodynamic characteristics of 2,2'-(Octadec-9-enylimino)bisethanol reveal significant insights into its molecular behavior and phase transitions. This amphiphilic compound demonstrates complex thermal properties arising from its unique molecular structure combining a long hydrocarbon chain with polar ethanolamine functionalities [1] [2].
The compound exhibits a substantial boiling point of 480.5°C at standard atmospheric pressure (760 mmHg), indicating strong intermolecular interactions [1]. Under reduced pressure conditions (0.5-1 Torr), the boiling point decreases significantly to 220-232°C, demonstrating typical pressure-temperature relationships for organic compounds with extensive hydrogen bonding capabilities [2] [3]. This dramatic reduction in boiling point under vacuum conditions suggests that the compound possesses considerable thermal lability at elevated temperatures.
The molecular dynamics of 2,2'-(Octadec-9-enylimino)bisethanol in aqueous systems follow established patterns for amphiphilic molecules. Research on related amphiphilic systems demonstrates that these compounds undergo distinct phase transitions as temperature varies, with particular sensitivity in the gel-to-fluid transition regions [4]. For similar long-chain amphiphiles, heat capacity measurements reveal characteristic peaks corresponding to structural phase transitions, typically occurring in temperature ranges where molecular reorganization becomes thermodynamically favorable [4].
Thermodynamic analysis of related diethanolamide compounds provides insights into the expected behavior of 2,2'-(Octadec-9-enylimino)bisethanol. The heat of vaporization for oleic diethanolamide, a structurally similar compound, is approximately 92 kilojoules per mole [5]. Based on molecular structure analysis and group contribution methods, the heat capacity of 2,2'-(Octadec-9-enylimino)bisethanol in the liquid phase is estimated to be approximately 2.5 joules per gram per Kelvin.
The thermodynamic stability of the compound extends to temperatures approaching 200°C, as indicated by its flash point of 202.6°C [1] [2]. This thermal stability range makes it suitable for industrial applications requiring moderate temperature resistance. The entropy changes associated with micellization processes in amphiphilic molecules like 2,2'-(Octadec-9-enylimino)bisethanol involve complex configurational rearrangements of both hydrophobic chains and polar head groups [6].
The extremely low vapor pressure of 0.001 Pascal at 20°C indicates minimal volatility under ambient conditions [2] [3]. This property is characteristic of high molecular weight amphiphilic compounds and contributes to their utility in applications where low volatility is desired. The combination of the long hydrocarbon chain and hydrogen-bonding ethanolamine groups creates strong intermolecular forces that suppress vapor phase formation.
The surface-active properties of 2,2'-(Octadec-9-enylimino)bisethanol demonstrate its effectiveness as a nonionic surfactant. Related oleic acid diethanolamide compounds exhibit remarkable surface tension reduction capabilities, achieving values below 40 millinewtons per meter from an initial water surface tension of 72.3 millinewtons per meter [7] [8].
Experimental investigations of oleic acid diethanolamide, which shares structural similarities with 2,2'-(Octadec-9-enylimino)bisethanol, reveal a critical micelle concentration of 3.13 × 10⁻⁴ molar (115.3 milligrams per liter) [7] [8]. The surface tension at the critical micelle concentration reaches 36.6 millinewtons per meter, indicating superior wetting properties that classify this compound among high-performance surfactants [7].
The critical micelle concentration represents the fundamental transition point where individual surfactant molecules begin forming organized aggregates. For amphiphilic molecules with similar chain lengths and head group structures, this concentration typically falls within the range of 10⁻⁴ to 10⁻³ molar [9] [10]. The relatively low critical micelle concentration of related compounds suggests efficient surface activity and favorable thermodynamic conditions for micelle formation.
Dynamic surface tension measurements reveal important insights into the adsorption kinetics of amphiphilic molecules at air-water interfaces. For nonionic surfactants with similar molecular architectures, the surface tension typically decreases rapidly upon initial contact with the interface, followed by a gradual approach to equilibrium values [11]. The time-dependent behavior reflects the diffusion-controlled transport of molecules from the bulk solution to the surface.
Surface tension measurements using pendant drop and maximum bubble pressure methods provide complementary information about equilibrium and dynamic properties. The effectiveness of 2,2'-(Octadec-9-enylimino)bisethanol as a surface-active agent is evidenced by its ability to reduce interfacial tension to values comparable to commercial surfactants while maintaining stability over extended time periods [7].
The amphiphilic nature of 2,2'-(Octadec-9-enylimino)bisethanol, characterized by its hydrophobic octadecenyl chain and hydrophilic diethanolamino head group, promotes the formation of organized micellar structures above the critical micelle concentration . Molecular dynamics simulations of similar amphiphilic systems demonstrate that micelle formation involves the cooperative assembly of molecules with hydrophobic chains oriented toward the interior and polar head groups interfacing with the aqueous phase [13] [14].
The aggregation number and micellar size depend on factors including temperature, ionic strength, and surfactant concentration. For compounds with comparable molecular weights and structural features, typical aggregation numbers range from 50 to 100 molecules per micelle, forming spherical structures with diameters of 3 to 5 nanometers [13].
The solubility behavior of 2,2'-(Octadec-9-enylimino)bisethanol in various media depends critically on the interplay between its hydrophobic and hydrophilic components. With a water solubility of 5.9 milligrams per liter at 23°C, the compound demonstrates limited aqueous solubility characteristic of long-chain amphiphilic molecules [2] [3].
Analysis of the molecular structure enables estimation of Hansen solubility parameters for 2,2'-(Octadec-9-enylimino)bisethanol. The dispersion component (δd) is estimated at approximately 16-17 megapascals to the power of 0.5, reflecting the contribution of the long hydrocarbon chain to van der Waals interactions. The polar component (δp) is estimated at 4-6 megapascals to the power of 0.5, accounting for dipole interactions from the tertiary amine functionality. The hydrogen bonding component (δh) is estimated at 8-10 megapascals to the power of 0.5, corresponding to the hydroxyl groups' capacity for hydrogen bond formation.
These Hansen parameters predict favorable interactions with solvents having similar solubility characteristics. The compound shows enhanced solubility in organic solvents such as ethanol and other polar organic media compared to pure water [15]. The balanced combination of polar and nonpolar interactions makes it suitable for applications in mixed solvent systems.
In complex biological and industrial media, the solubility and partitioning behavior of 2,2'-(Octadec-9-enylimino)bisethanol is influenced by multiple factors including pH, ionic strength, and the presence of other surfactants or cosolvents. The logarithmic partition coefficient (LogP) values ranging from 3.4 to 5.31 indicate moderate to high lipophilicity, suggesting preferential partitioning into organic phases [2] [3].
Research on amphiphilic molecule behavior in complex media demonstrates that solubility parameters can be significantly modified by intermolecular interactions with other system components [16]. The presence of electrolytes, particularly divalent cations, can influence aggregation behavior and effective solubility through ion-pairing mechanisms and modifications to the critical micelle concentration.
Solubility parameter analysis reveals temperature-dependent behavior typical of amphiphilic systems. As temperature increases, the relative importance of entropic factors increases, generally leading to enhanced solubility in aqueous media [17]. However, the temperature dependence is complex due to competing effects of increased molecular motion and potential changes in hydrogen bonding strength.
At concentrations approaching and exceeding the critical micelle concentration, the effective solubility behavior changes dramatically due to the formation of micellar aggregates that can solubilize additional hydrophobic materials. This enhanced solubilization capacity makes 2,2'-(Octadec-9-enylimino)bisethanol valuable in applications requiring the incorporation of hydrophobic components into aqueous formulations.
Corrosive;Irritant;Environmental Hazard